Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797531
InChI: InChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15)
SMILES: COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F
Molecular Formula: C10H7F3N2O3
Molecular Weight: 260.17 g/mol

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

CAS No.:

Cat. No.: VC13797531

Molecular Formula: C10H7F3N2O3

Molecular Weight: 260.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate -

Specification

Molecular Formula C10H7F3N2O3
Molecular Weight 260.17 g/mol
IUPAC Name methyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15)
Standard InChI Key BCSBQKHYDZWGKC-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F
Canonical SMILES COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F

Introduction

StepReaction TypeReagents/ConditionsYield
1Core Formationo-Phenylenediamine + COOH derivative, Na₂S₂O₅, DMSO, 90°C~60-80%
2Trifluoromethoxy AdditionUllmann coupling (Cu catalyst), OCOCF₃ precursorModerate
3Methyl Ester FormationMethyl chloroformate, DIPEA, THFHigh

Physical and Chemical Properties

Basic Data

PropertyValueSource
CAS Number1805695-63-9
Molecular FormulaC₁₀H₇F₃N₂O₃
Molecular Weight260.17 g/mol
LogP2.00 (estimated)
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F

Applications and Research Findings

Medicinal Chemistry

Benzimidazole derivatives are pivotal in kinase inhibitor development. For example:

  • CK1δ Inhibition: Related compounds (e.g., 5 and 6 in ) exhibit IC₅₀ values of 0.040–0.042 μM, with selectivity over CK1ε .

  • Trifluoromethoxy Impact: Enhances metabolic stability and binding affinity via increased lipophilicity .

Materials Science

The trifluoromethoxy group’s electron-withdrawing nature may modulate electronic properties for:

  • Nonlinear Optical (NLO) Materials: Analogous benzimidazoles with strong electron donors/acceptors show red-shifted absorption (λₘₐₓ ~345 nm) .

  • Catalysis: Potential use in redox-active systems, as seen in benzimidazolium sulfonamides .

Comparative Analysis of Benzimidazole Derivatives

CompoundSubstituentsCASMolecular WeightKey Application
Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylateOCF₃, COOMe1805695-63-9260.17Kinase inhibitors, NLO materials
Methyl 4-chloro-1H-benzo[d]imidazole-2-carboxylateCl, COOMe1349873-76-2210.62Intermediate in heterocyclic synthesis
6-(Trifluoromethyl)-1H-benzo[d]imidazoleCF₃326-55-6186.13Proline derivatives for therapeutic targets

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